N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide
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Overview
Description
N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide is a complex organic compound characterized by the presence of a hydroxy-methoxybenzyl group and a thiophenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-hydroxy-3-methoxybenzylamine, which is then reacted with 4-(thiophen-2-yl)butanoic acid under amide coupling conditions. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the thiophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxybenzyl)-4-(thiophen-2-yl)butanamide
- N-(3-Methoxybenzyl)-4-(thiophen-2-yl)butanamide
- N-(4-Hydroxy-3-methoxybenzyl)-4-phenylbutanamide
Uniqueness
N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide is unique due to the presence of both hydroxy and methoxy groups on the benzyl moiety, which can enhance its reactivity and interaction with biological targets. The thiophenyl group also contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-20-15-10-12(7-8-14(15)18)11-17-16(19)6-2-4-13-5-3-9-21-13/h3,5,7-10,18H,2,4,6,11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUVEUVIUAJXRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCC2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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